molecular formula C8H6F2N2O B3039811 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole CAS No. 1344314-81-3

5,6-Difluoro-2-(hydroxymethyl)-benzimidazole

Cat. No.: B3039811
CAS No.: 1344314-81-3
M. Wt: 184.14 g/mol
InChI Key: IETGPUXXKVMSOH-UHFFFAOYSA-N
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Description

5,6-Difluoro-2-(hydroxymethyl)-benzimidazole is a fluorinated benzimidazole derivative Benzimidazoles are a class of compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole typically involves the introduction of fluorine atoms into the benzimidazole ring. One common method is the direct fluorination of a suitable benzimidazole precursor using electrophilic fluorinating agents. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process optimization focuses on maximizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the benzimidazole ring or the hydroxymethyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

  • Oxidation of the hydroxymethyl group can yield 5,6-difluoro-2-carboxybenzimidazole.
  • Reduction reactions can produce various reduced forms of the benzimidazole ring.
  • Substitution reactions can lead to the formation of derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

5,6-Difluoro-2-(hydroxymethyl)-benzimidazole has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex fluorinated benzimidazole derivatives.

    Biology: The compound’s fluorinated structure can enhance its binding affinity and selectivity for biological targets, making it useful in drug discovery and development.

    Medicine: Fluorinated benzimidazoles are investigated for their potential as antiviral, antibacterial, and anticancer agents.

    Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 5,6-Difluoro-2-methylbenzimidazole
  • 5,6-Difluoro-2-aminobenzimidazole
  • 5,6-Difluoro-2-carboxybenzimidazole

Comparison: 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole is unique due to the presence of both fluorine atoms and a hydroxymethyl group. This combination can enhance its chemical reactivity and biological activity compared to similar compounds with different substituents. For example, the hydroxymethyl group can provide additional sites for chemical modification or interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(5,6-difluoro-1H-benzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-2,13H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETGPUXXKVMSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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